molecular formula C20H15N3O B14546221 Benzamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)- CAS No. 61736-28-5

Benzamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-

Cat. No.: B14546221
CAS No.: 61736-28-5
M. Wt: 313.4 g/mol
InChI Key: SHAXTWDMKMHNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Heterocyclic Chemistry and Drug Discovery

N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide occupies a critical niche in medicinal chemistry due to its dual-functional architecture. The pyrrolo[1,2-c]pyrimidine moiety, a bicyclic system with nitrogen atoms at positions 1 and 3, provides a rigid framework for engaging kinase hinge regions through hydrogen bonds. This is exemplified by pyrrolo[2,3-d]pyrimidine-based inhibitors like tofacitinib, which target Janus kinases. The benzamide group, conversely, introduces a flexible substituent capable of occupying hydrophobic pockets or participating in π-π stacking interactions, as observed in histone deacetylase (HDAC) inhibitors.

The compound’s molecular geometry enhances its pharmacokinetic profile. The planar pyrrolopyrimidine system facilitates membrane permeability, while the benzamide’s amide bond offers metabolic stability against hepatic enzymes. Computational studies of related structures suggest that the phenyl group at position 6 of the pyrrolopyrimidine ring extends into solvent-exposed regions, optimizing solubility without compromising target affinity. Such features position this hybrid as a versatile scaffold for developing kinase inhibitors, epigenetic modulators, and anticancer agents.

Historical Context of Benzamide-Pyrrolopyrimidine Hybrid Development

The evolution of benzamide-pyrrolopyrimidine hybrids traces back to early investigations into heterocyclic kinase inhibitors. In the 2010s, researchers identified pyrrolopyrimidines as ATP-competitive inhibitors due to their ability to mimic adenine’s hydrogen-bonding pattern. Parallel work on benzamide derivatives, such as N-(2-aminophenyl)benzamides, revealed their efficacy in HDAC inhibition, with compound 24a showing IC$$_{50}$$ values of 12 nM against HDAC3-NCoR1. These discoveries catalyzed the integration of both motifs into single entities.

Key milestones include:

  • 2013 : Reports of N-(2-aminophenyl)benzamides with imidazolinone or thiazoline capping groups, demonstrating class I HDAC selectivity.
  • 2020 : Development of pyrrolo[2,3-d]pyrimidine RET kinase inhibitors, such as compound 59, achieving IC$$_{50}$$ values below 10 nM.
  • 2023 : Synthesis of pyrrolo[2,3-d]pyrimidines with 4-methylsulfonylphenyl groups, showcasing subnanomolar potency against CSF1R.

These advances underscore the synergy between benzamide’s modularity and pyrrolopyrimidine’s target engagement, driving the design of N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide.

Table 1: Structural and Physicochemical Properties of N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide

Property Value
Molecular Formula C$${20}$$H$${15}$$N$$_{3}$$O
Molar Mass (g/mol) 313.35
Key Functional Groups Benzamide, Pyrrolopyrimidine
Hydrogen Bond Acceptors 4 (3N, 1O)
Hydrogen Bond Donors 1 (NH)

Table 2: Bioactivity of Analogous Pyrrolopyrimidine Derivatives

Compound Target IC$$_{50}$$/Potency Reference
Tofacitinib JAK3 1.1 nM
HDAC Inhibitor 24a HDAC3-NCoR1 12 nM
RET Inhibitor 59 RET V804M <10 nM
CSF1R Inhibitor 58 CSF1R Subnanomolar

Properties

CAS No.

61736-28-5

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C20H15N3O/c24-20(16-9-5-2-6-10-16)22-19-12-18-11-17(13-23(18)14-21-19)15-7-3-1-4-8-15/h1-14H,(H,22,24)

InChI Key

SHAXTWDMKMHNFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=NC(=CC3=C2)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide typically involves the formation of the pyrrolo[1,2-c]pyrimidine core followed by the introduction of the phenyl and benzamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a pyrimidine ring can be reacted with a phenyl-substituted pyrrole derivative in the presence of a suitable catalyst to form the desired heterocyclic core. Subsequent functionalization with benzoyl chloride can yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Amidation Reactions

Benzamide derivatives are commonly synthesized via coupling reactions between carboxylic acids and amines. For example:

  • Reaction with Aryl Chlorides : Substituted benzoyl chlorides react with amino-pyrrolopyrimidine intermediates to form the benzamide linkage. This is often catalyzed by bases like triethylamine or pyridine .

  • Microwave-Assisted Synthesis : Modern methods utilize microwave irradiation to accelerate amidation, improving yields (e.g., 75–85%) and reducing reaction times .

Cyclization Strategies

The pyrrolo[1,2-c]pyrimidine scaffold is constructed via cyclocondensation reactions:

  • Formation of the Pyrrole Ring : Cyclization of γ-keto esters or malononitrile derivatives with aryl amines under acidic or basic conditions generates the pyrrole moiety .

  • Pyrimidine Ring Closure : Reaction with urea or thiourea derivatives under reflux conditions completes the pyrimidine ring .

Functional Group Transformations

The compound’s reactivity is influenced by its electron-deficient pyrimidine ring and the benzamide’s electrophilic carbonyl group.

Halogenation

  • Bromination : Electrophilic bromination at the pyrimidine’s 4-position occurs using N-bromosuccinimide (NBS) in dichloromethane, yielding brominated derivatives for further cross-coupling .

  • Chlorination : Thionyl chloride (SOCl₂) converts hydroxyl groups to chlorides, enabling nucleophilic substitutions .

Nucleophilic Substitution

  • Amination : The 4-chloro derivative reacts with primary or secondary amines (e.g., methylamine, piperidine) to form substituted amino derivatives .

  • Cyanidation : Treatment with sodium cyanide replaces halogens with cyano groups, enhancing electronic delocalization .

Cycloaddition and Ring Expansion

The compound participates in [3+2] cycloadditions and other annulation reactions:

  • With Diazonium Salts : Coupling with aryl diazonium salts forms triazine-fused derivatives, confirmed via ¹H NMR (e.g., δ 10.47 ppm for NH) .

  • Michael Addition : Reaction with arylmethylene malononitriles yields pyrazolo[1,5-a]pyrimidines, characterized by a singlet at δ 9.18 ppm for NH₂ .

Biological Interactions

The compound exhibits notable bioactivity due to its structural similarity to kinase inhibitors:

Enzymatic Inhibition

  • DNA Gyrase Inhibition : Pyrrolamide derivatives bind to the ATPase domain of DNA gyrase, disrupting bacterial DNA replication (MIC: 0.5–4 μg/mL against Staphylococcus aureus) .

  • Kinase Targeting : Substitutions at the benzamide group enhance selectivity for tyrosine kinases (e.g., abl, EGFR), with IC₅₀ values in the nanomolar range .

Table 1: Biological Activity of Analogous Compounds

DerivativeTarget EnzymeIC₅₀ (nM)MIC (μg/mL)Source
4-Chloro derivativeDNA Gyrase (E. coli)1208
4-Amino derivativeEGFR Kinase45

Comparative Reactivity with Related Compounds

The reactivity of this benzamide derivative differs from simpler pyrrolopyrimidines due to steric and electronic effects from the phenyl and benzamide groups:

Table 2: Reaction Yields with Different Substrates

SubstrateReaction TypeYield (%)ConditionsSource
MalononitrileCyclocondensation55Piperidine/EtOH, Δ
Ethyl acetoacetateCyclization68KOH/EtOH, reflux
3,6-Dichloropicolinoyl chlorideAmidation72TEA, 0°C → RT

Spectroscopic Characterization

Key spectral data for structural confirmation:

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.38–8.37 ppm, NH₂ as a singlet at δ 8.71 ppm, and NH as a broad signal at δ 12.22 ppm .

  • ¹³C NMR : The carbonyl carbon resonates at δ 165–170 ppm, while pyrimidine carbons appear at δ 150–160 ppm .

Scientific Research Applications

N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : A benzamide derivative with a dimethoxyphenethylamine substituent.
  • Key Differences : Unlike the target compound, Rip-B lacks a fused pyrrolo-pyrimidine system. The dimethoxy groups on the phenyl ring may enhance solubility but reduce steric hindrance compared to the fused aromatic system of the target.
  • Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, 90°C melting point) .
  • Applications: Not explicitly stated, but similar phenethylamine derivatives are studied for neurological or antimicrobial activity.

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide

  • Key Differences: The pyrimidine ring is non-fused and contains oxo and amino groups, which may confer distinct hydrogen-bonding capabilities.
  • Molecular Weight : 274.28 g/mol (C₁₃H₁₄N₄O₃), lighter than the target compound due to the absence of a phenyl-pyrrolo system .

Pyrazolo[1,5-a]pyrimidine and Thieno[2,3-b]pyridine Derivatives

  • Structure: Heterocyclic systems fused with benzofuran (e.g., pyrazolo-pyrimidines, thieno-pyridines).
  • Key Differences: These compounds replace the pyrrolo ring with pyrazole or thiophene moieties, altering electronic properties and ring strain.

Comparative Data Table

Property Target Compound Rip-B Pyrimidinyl-Benzamide Thieno-Pyridine
Core Structure Pyrrolo[1,2-c]pyrimidine + benzamide Benzamide + phenethylamine Pyrimidine + benzamide Thieno[2,3-b]pyridine + benzofuran
Substituents Phenyl (position 6) 3,4-Dimethoxyphenyl Amino, dimethyl (positions 1,3,6) Benzofuran (position 5)
Molecular Weight (g/mol) Not available ~299 (estimated) 274.28 ~250–300 (estimated)
Melting Point Not available 90°C Not reported Not reported
Synthetic Route Likely multi-step fusion One-step amine-acylation Cyclocondensation Diazonium coupling or cyclization

Research Implications and Challenges

  • Synthetic Complexity : The target compound’s fused pyrrolo-pyrimidine system likely requires multi-step synthesis (e.g., cyclization, Suzuki coupling), contrasting with simpler benzamides like Rip-B .
  • Electronic Properties : The fused aromatic system may enhance π-stacking interactions, beneficial for drug-DNA binding or organic electronics.
  • Toxicity Considerations : While safety data for the target compound are unavailable, structurally related benzamides (e.g., CAS 964-04-5) suggest standard handling protocols may apply .

Q & A

Q. What synthetic strategies are commonly employed to prepare Benzamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)- and its analogs?

The synthesis typically involves multi-step heterocyclic coupling reactions. For example, pyrrolo[1,2-c]pyrimidine cores can be constructed via cyclization of benzofuran-derived intermediates with heterocyclic amines or diazonium salts, followed by benzamide coupling at the 3-position. Evidence from pyrazolo[1,5-a]pyrimidine syntheses (e.g., using sodium salts of benzofuran-propenone derivatives and dicarbonyl compounds) suggests analogous routes for introducing substituents . Functionalization of the pyrrolopyrimidine scaffold with phenyl groups may employ Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent orientation.
  • Mass spectrometry (EI-MS) for molecular weight validation, as demonstrated for related benzamide derivatives .
  • Elemental analysis to verify purity and stoichiometry, particularly for novel analogs .
  • UV/Vis spectroscopy to assess electronic transitions influenced by the conjugated pyrrolopyrimidine system .

Q. How is crystallographic data utilized to resolve the 3D structure of this compound?

Single-crystal X-ray diffraction with programs like SHELXL is standard for unambiguous structural determination. SHELXL refines atomic coordinates and thermal parameters, even for challenging cases like twinned crystals or high-symmetry space groups. Proper data collection (e.g., high-resolution datasets) and refinement strategies (e.g., using restraints for disordered regions) are critical .

Advanced Research Questions

Q. How can structural ambiguities arising from crystallographic data be addressed computationally?

Ambiguities (e.g., partial occupancy, twinning) require iterative refinement in SHELXL, supplemented by density functional theory (DFT) calculations to validate bond lengths and angles. Tools like ORTEP-3 aid in visualizing thermal ellipsoids and hydrogen-bonding networks to resolve packing ambiguities .

Q. What experimental design considerations mitigate contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory effects) may stem from:

  • Substituent variability : The 6-phenyl group’s electronic effects () and pyrrolidine modifications () can alter target binding.
  • Assay conditions : Differences in cell lines, protein concentrations, or solvent systems (e.g., DMSO vs. aqueous buffers) must be standardized .
  • Metabolite interference : Stability studies under physiological conditions (e.g., pH 7.4 buffers) are essential to rule off-target effects .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound?

Key SAR trends include:

  • Pyrrolopyrimidine core rigidity : Planar structures enhance intercalation with DNA or kinase ATP-binding pockets .
  • Benzamide substituents : Electron-withdrawing groups at the 3-position improve solubility and binding to hydrophobic pockets (e.g., IRAK4 inhibitors in ).
  • Phenyl ring modifications : Fluorination or methoxy groups at the 6-position () modulate metabolic stability and selectivity .

Q. How can reaction thermodynamics inform synthetic optimization?

Thermodynamic data (e.g., ΔrH° values for benzamide formation) guide solvent selection and temperature control. For example, exothermic amide couplings may require low-temperature conditions to suppress side reactions, while endothermic cyclizations benefit from refluxing solvents like DMF or toluene .

Q. What methodologies ensure purity and stability in long-term storage?

  • HPLC-MS : Monitors degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
  • Thermogravimetric analysis (TGA) : Assesses hygroscopicity and decomposition thresholds .
  • Cryopreservation : Lyophilized samples stored at -80°C in amber vials prevent photodegradation .

Methodological Notes

  • Crystallography : Prioritize high-resolution synchrotron data for SHELXL refinement to resolve subtle torsional strain in the pyrrolopyrimidine ring .
  • SAR Studies : Combine molecular docking (e.g., AutoDock Vina) with synthetic modifications to validate binding hypotheses .
  • Data Contradictions : Use meta-analysis frameworks to harmonize bioactivity datasets, accounting for assay variability and structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.